CW069 -

CW069

Catalog Number: EVT-265835
CAS Number:
Molecular Formula: C23H21IN2O3
Molecular Weight: 500.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-2-(2-(Benzylamino)-3-phenylpropanamido)-5-iodobenzoic acid, also known as CW069, is a small molecule identified as an allosteric inhibitor of the kinesin family member C1 (KIFC1, also known as HSET). [, , , , ] KIFC1 is a minus end-directed motor protein essential for centrosome clustering, a process crucial for the survival of cancer cells with supernumerary centrosomes. [, , , , ] CW069 acts by disrupting this clustering mechanism, leading to multipolar mitosis and ultimately cell death in cancer cells. [, , , , ] Notably, CW069 exhibits selectivity for cancer cells with extra centrosomes and has shown minimal impact on normal cells. [, ] This selectivity makes CW069 a promising candidate for the development of new cancer therapeutics. [, , , , ]

Relevance: AZ82 is structurally related to CW069 and serves as a reference inhibitor for KIFC1. [] It is used as a benchmark to compare the binding affinities and inhibitory activities of other potential KIFC1 inhibitors, including CW069, in computational docking studies. [] This comparison helps understand the structural features essential for KIFC1 inhibition and aids in designing more potent and selective inhibitors.

SR31527

Compound Description: SR31527 is a small molecule inhibitor that targets KIFC1/HSET. [] Similar to AZ82, it also exhibits cytotoxicity in fission yeast, suggesting potential off-target effects. []

Relevance: SR31527 is another reference inhibitor used alongside CW069 and AZ82 to understand the structure-activity relationships of KIFC1 inhibitors. [] Computational docking studies comparing its binding affinity with CW069 and other inhibitors are crucial for identifying critical interactions with the KIFC1 binding site and guiding the development of novel inhibitors with improved selectivity and potency.

Docetaxel (DTX)

Compound Description: Docetaxel is a clinically used chemotherapy drug that inhibits microtubule depolymerization, thereby disrupting cell division. [] It is commonly used to treat various cancers, including prostate cancer.

Relevance: While not structurally related to CW069, Docetaxel's activity intersects with CW069's in the context of prostate cancer treatment. Research indicates that combining CW069 with Docetaxel can effectively overcome Docetaxel resistance in prostate cancer cells. [] This synergistic effect highlights a potential therapeutic strategy for enhancing Docetaxel's efficacy and overcoming drug resistance.

GF-15

Compound Description: GF-15 is a compound identified in a study focusing on identifying potential centrosomal clustering inhibitors. [] While its specific mechanism of action is not elaborated on in the provided context, it was identified through in silico studies predicting its binding affinity to γ-tubulin, a protein involved in microtubule nucleation and potentially implicated in centrosomal clustering.

Relevance: GF-15 is relevant to CW069 due to their shared focus on inhibiting centrosomal clustering, a process where cancer cells group extra centrosomes to avoid multipolar mitosis and cell death. [] The study highlights GF-15's high binding affinity to γ-tubulin (-8.4 Kcal/mol) compared to other compounds, including CW069, suggesting its potential as a centrosomal clustering inhibitor. [] While the exact mechanisms of GF-15 and CW069 might differ, their shared target makes GF-15 a relevant compound for comparison and further investigation.

Overview

CW069 is a synthetic compound identified as an allosteric inhibitor targeting the kinesin family member C1 and HSET (Heterogeneous Nuclear Ribonucleoprotein E1), both of which are motor proteins involved in cellular processes such as mitosis and centrosome clustering. The discovery of CW069 emerged from a comprehensive design and synthesis approach that integrated computational methods with biological evaluations, leading to its identification as a potential therapeutic agent against cancers characterized by supernumerary centrosomes .

Source and Classification

CW069 is classified as a small-molecule inhibitor. Its chemical formula is C23H21IN2O3C_{23}H_{21}IN_{2}O_{3}, with a molecular weight of approximately 500.337 g/mol . The compound has been extensively studied for its effects on cancer cell viability, particularly in prostate cancer and other malignancies where abnormal centrosome numbers contribute to chromosomal instability .

Synthesis Analysis

Methods and Technical Details

The synthesis of CW069 involved a convergent synthesis strategy that allowed for efficient assembly of the compound from various precursors. This method was developed to optimize the compound's efficacy while minimizing potential side effects. The design process utilized high-throughput screening techniques alongside in silico modeling to evaluate the binding affinity of CW069 to its target proteins .

The synthetic pathway typically includes:

  • Step 1: Formation of key intermediates through nucleophilic substitutions.
  • Step 2: Coupling reactions to assemble the final structure.
  • Step 3: Purification and characterization using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Chemical Reactions Analysis

Reactions and Technical Details

CW069 primarily acts by inhibiting the activity of KIFC1 and HSET, leading to disrupted mitotic spindle formation in cancer cells. The compound induces multipolar spindle formation, which is detrimental to cell viability in cells with supernumerary centrosomes. This reaction mechanism is crucial for understanding how CW069 can selectively target cancer cells while sparing normal cells .

Key Reactions:

  • Inhibition of KIFC1: Reduces cell viability in prostate cancer cell lines.
  • Induction of Apoptosis: Promotes programmed cell death in cancer cells expressing high levels of KIFC1.
Mechanism of Action

Process and Data

CW069 operates through an allosteric mechanism, whereby it binds to sites on HSET that are distinct from the active site, leading to conformational changes that inhibit its motor activity. This inhibition results in the failure of proper spindle pole formation during mitosis, causing errors in chromosome segregation and ultimately leading to apoptosis in cancer cells with abnormal centrosome numbers .

Data Supporting Mechanism:

  • IC50 Values: Demonstrated significant potency against cancer cell lines, particularly those resistant to conventional therapies like docetaxel.
  • Cell Viability Assays: Showed reduced viability in prostate cancer cells treated with CW069 compared to untreated controls .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Chemically stable under physiological conditions but may degrade under extreme pH or temperature.
  • Lipophilicity: High lipophilicity enhances membrane permeability.

Relevant data indicate that CW069 adheres to Lipinski's Rule of Five, suggesting favorable pharmacokinetic properties suitable for drug development .

Applications

Scientific Uses

CW069 has significant potential applications in cancer research and therapy:

  • Cancer Therapeutics: As an allosteric inhibitor, it provides a novel approach for targeting cancers associated with abnormal centrosome numbers.
  • Research Tool: Useful for studying the role of motor proteins in mitosis and their implications in cancer biology.

Properties

Product Name

CW069

IUPAC Name

2-[[(2S)-2-(benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid

Molecular Formula

C23H21IN2O3

Molecular Weight

500.3 g/mol

InChI

InChI=1S/C23H21IN2O3/c24-18-11-12-20(19(14-18)23(28)29)26-22(27)21(13-16-7-3-1-4-8-16)25-15-17-9-5-2-6-10-17/h1-12,14,21,25H,13,15H2,(H,26,27)(H,28,29)/t21-/m0/s1

InChI Key

IRDIXDXDSUBHIU-NRFANRHFSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=C(C=C(C=C2)I)C(=O)O)NCC3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

CW069; CW-069; CW 069.

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=C(C=C(C=C2)I)C(=O)O)NCC3=CC=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=C(C=C(C=C2)I)C(=O)O)NCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.